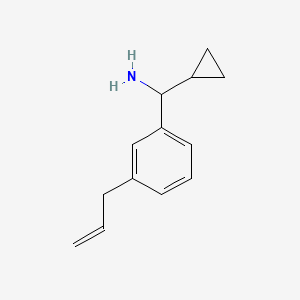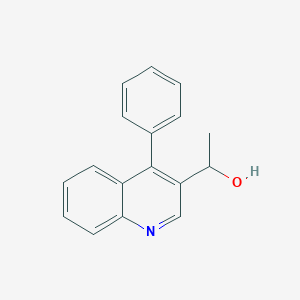
1-(4-Phenylquinolin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenylquinolin-3-yl)ethanol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both a phenyl group and an ethanol moiety in the structure of this compound makes it a compound of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Phenylquinolin-3-yl)ethanol can be synthesized through several methods. One common approach involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions. This reaction typically involves a sequence of bromination, aldol condensation, and substitution reactions . The reaction conditions often include the use of N-bromosuccinimide (NBS) and a base, such as potassium carbonate, in the presence of an oxidant like tert-butyl hydroperoxide .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-(4-Phenylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the ethanol moiety.
Substitution: The phenyl and ethanol groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include N-bromosuccinimide (NBS) and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
Medicine: The compound’s derivatives are being explored for their potential use as therapeutic agents in treating various diseases.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1-(4-Phenylquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
類似化合物との比較
3-Acetylquinoline: Known for its diverse pharmacological activities, including antimicrobial and anticancer properties.
4-Hydroxyquinoline: Exhibits high biological activity and is a key structure in several natural alkaloids.
Quinoline-2-one Derivatives: These compounds have been found to act as selective glycine site antagonists related to nervous system diseases.
Uniqueness: 1-(4-Phenylquinolin-3-yl)ethanol is unique due to the presence of both a phenyl group and an ethanol moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C17H15NO |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
1-(4-phenylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C17H15NO/c1-12(19)15-11-18-16-10-6-5-9-14(16)17(15)13-7-3-2-4-8-13/h2-12,19H,1H3 |
InChIキー |
VUIIRZAFFOYSHG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C2=CC=CC=C2N=C1)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


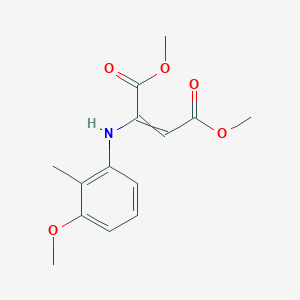
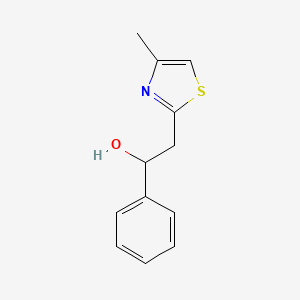
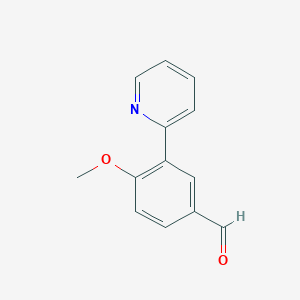
![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)

![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)
![4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)
![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)
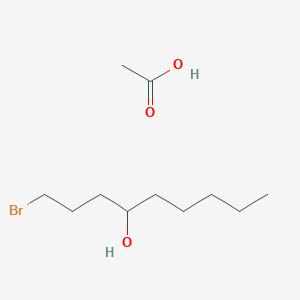
![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)


